REACTION_CXSMILES
|
CS([C:5]1[N:6]=[CH:7][C:8]2[CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][C:9]=2[N:10]=1)(=O)=O.C(=O)([O-])[O-].[Cs+].[Cs+].[F:27][C:28]([F:32])([F:31])[CH2:29][OH:30]>C(#N)C>[F:27][C:28]([F:32])([F:31])[CH2:29][O:30][C:5]1[N:6]=[CH:7][C:8]2[CH2:13][NH:12][CH2:11][C:9]=2[N:10]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C=1N=CC2=C(N1)CN(C2)C(=O)OC(C)(C)C
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Name
|
cesium carbonate
|
Quantity
|
815 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified on a Biotage Horizon® system (silica, gradient 35-65% ethyl acetate in hexanes)
|
Type
|
CONCENTRATION
|
Details
|
After concentration, tert-butyl 2-(2,2,2-trifluoroethoxy)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
|
Type
|
ADDITION
|
Details
|
was treated with HCl (4M in methanol) for 1 h
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
eluted with methanol containing 10% ammonium hydroxide
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |